Antimycin A4

ATP-citrate lyase inhibition Lipid metabolism Cancer metabolism

Unlike undefined antimycin A complex mixtures, Antimycin A4 is the most polar, structurally defined single component—eliminating uncontrolled solubility and potency variables that compromise reproducibility. With a characterized Ki of 64.8 μM against ATP-citrate lyase and defined Complex III Qi-site binding (IC50=576 nM), it uniquely targets both mitochondrial respiration and de novo lipogenesis. Procure single-component Antimycin A4 for interpretable, reproducible data in cancer metabolism, ferroptosis, and apoptosis studies.

Molecular Formula C25H34N2O9
Molecular Weight 506.5 g/mol
CAS No. 27220-59-3
Cat. No. B020572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimycin A4
CAS27220-59-3
Synonyms8-butyl-3-(3-formamido-2-hydroxybenzamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl butyrate; antimycin A4; 8-Butyl-3-[[3-(formylamino)-2-hydroxybenzoyl]amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonane-7-yl=butyrate; Butyric acid 8-butyl-3-[(3-formylamino-2-
Molecular FormulaC25H34N2O9
Molecular Weight506.5 g/mol
Structural Identifiers
SMILESCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC
InChIInChI=1S/C25H34N2O9/c1-5-7-10-17-22(36-19(29)9-6-2)15(4)35-25(33)20(14(3)34-24(17)32)27-23(31)16-11-8-12-18(21(16)30)26-13-28/h8,11-15,17,20,22,30H,5-7,9-10H2,1-4H3,(H,26,28)(H,27,31)
InChIKeyGYANSQKXOLFAFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Structure & Identifiers


Interactive Chemical Structure Model





Antimycin A4 (CAS 27220-59-3): Procurement and Differentiation Guide for Mitochondrial Complex III Inhibition Research


Antimycin A4 (CAS 27220-59-3, C25H34N2O9, MW 506.54) is the most polar member of the antimycin A antibiotic complex, a family of macrolide secondary metabolites produced by Streptomyces species [1]. As a potent inhibitor of the mitochondrial electron transport chain, Antimycin A4 specifically binds to the Qi site of Complex III (cytochrome bc1 complex), blocking electron transfer between cytochromes b and c1 [2]. The compound exhibits dual inhibitory activity, targeting both mitochondrial respiration and ATP-citrate lyase with a Ki of 64.8 μM against the substrate magnesium citrate [3]. The antimycin A complex comprises four major components—A1, A2, A3, and A4—that differ in their C-7 alkyl side chain substituents, conferring distinct polarity and solubility profiles that directly impact experimental handling and potential biological selectivity [4].

Antimycin A4 vs. A1/A3: Why Component-Specific Selection Determines Experimental Outcomes


Despite sharing a conserved nine-membered dilactone core and the same mitochondrial Complex III Qi-site binding mechanism, the four major antimycin components (A1, A2, A3, A4) exhibit distinct physicochemical and biological differentiation that precludes interchangeable use in research settings. Antimycin A4 is the most polar component in the complex, exhibiting significantly different chromatographic retention and solubility characteristics compared to A1, A2, and A3 . Critically, these components demonstrate differential inhibitory potency against ATP-citrate lyase, with Ki values spanning a 15-fold range from 4 to 60 μM [1]. Furthermore, while the antimycin complex as a whole binds to the Bcl-2 hydrophobic groove with a Kd of 0.82 μM, component-specific affinity data remains limited, underscoring that complex-based generalizations obscure component-specific functional differences [2]. Procurement of undefined antimycin A complex or substitution of one component for another introduces uncontrolled variables in solubility, metabolic dual-targeting potency, and potentially Bcl-2 family protein interactions, thereby compromising experimental reproducibility in studies of mitochondrial respiration, lipid metabolism, or apoptosis.

Antimycin A4 Quantitative Differentiation Evidence: Comparator-Based Activity and Selectivity Data


Antimycin A4 ATP-Citrate Lyase Ki Value and Cross-Component Potency Comparison

In a direct comparative study of six antimycin components (A1, A2, A3, A4, A7, A8) isolated from the same Streptomyces species, Antimycin A4 inhibited ATP-citrate lyase with a Ki of 64.8 μM against the substrate magnesium citrate, while the overall Ki range across the antimycin series spanned from 4 to 60 μM, indicating that A4 resides at the upper boundary of the reported inhibitory potency range [1].

ATP-citrate lyase inhibition Lipid metabolism Cancer metabolism

Antimycin A4 Maximal Polarity Profile: Physicochemical Differentiation from A1, A2, and A3

Among the four major antimycin A complex components, Antimycin A4 exhibits the highest polarity, a physicochemical property that directly impacts chromatographic behavior and solvent compatibility . The relative polarity hierarchy across the major components is: A4 > A3 > A2 > A1 . This polarity gradient is a direct consequence of structural differences in the C-7 alkyl side chain substituents across the component series [1].

Polarity Chromatographic separation Solubility

Antimycin A4 Physical Characterization: Melting Point and Molecular Formula Identity

Antimycin A4 is a distinct molecular entity characterized by the molecular formula C25H34N2O9, a molecular weight of 506.54 g/mol, and a melting point of 165 °C [1]. These identity-critical parameters distinguish A4 from Antimycin A1 (C28H40N2O9, MW 524.6) and Antimycin A3 (C26H36N2O9, MW 520.6), providing unambiguous analytical benchmarks for procurement verification and quality control [2].

Physical properties Quality control Identity confirmation

Antimycin A4 Differential Expression of Mitochondrial vs. ACL Dual-Targeting Potency

Antimycin A4 demonstrates a dual-target inhibition profile: it inhibits mitochondrial Complex III with reported IC50 values of 0.576 μM (576 nM) and concurrently inhibits ATP-citrate lyase with a Ki of 64.8 μM [1]. In contrast, Antimycin A3 exhibits approximately 15-fold greater potency at Complex III (IC50 = 38 nM in isolated rat liver mitochondria) and slightly higher ACL inhibitory potency (Ki = 60.1 μM) [2].

Dual inhibition Mitochondrial respiration Target selectivity

Optimal Use Cases for Antimycin A4: Research Applications Where Component Identity Matters


Mitochondrial Complex III Inhibition in Cellular Respiration and Apoptosis Studies

Antimycin A4 binds specifically to the Qi site of Complex III (cytochrome bc1), blocking electron transfer between cytochromes b and c1 [1]. This mechanism depletes cellular ATP and increases reactive oxygen species (ROS) production [2]. For mitochondrial respiration studies where the antimycin complex is known to induce apoptosis that is not prevented by Bcl-2 overexpression , Antimycin A4 offers a defined, single-component alternative to undefined complex mixtures. Researchers should note that A4 exhibits approximately 15-fold lower Complex III inhibitory potency (IC50 = 576 nM) compared to Antimycin A3 (IC50 = 38 nM), necessitating appropriate concentration adjustments in experimental design .

ATP-Citrate Lyase Inhibition for Cancer Metabolism and Lipid Biosynthesis Research

Antimycin A4 inhibits ATP-citrate lyase with a Ki of 64.8 μM against magnesium citrate [1]. This dual ACL/Complex III inhibitory profile makes Antimycin A4 particularly relevant for investigations at the intersection of mitochondrial respiration and de novo lipogenesis, including studies of cancer cell metabolic reprogramming [2]. However, due to its concurrent Complex III inhibition, researchers must include appropriate controls to deconvolve ACL-specific effects from mitochondrial respiration-dependent phenotypes .

Bcl-2/Bcl-xL Mediated Apoptosis and Cancer Therapeutics Research

The antimycin A complex binds to the hydrophobic groove of recombinant human Bcl-2 (rhBcl-2Δ22) with a Kd of 0.82 μM as determined by isothermal titration calorimetry [1]. This Bcl-2 binding activity, combined with Complex III inhibition, contributes to the apoptotic effects observed in Bcl-2 and Bcl-xL overexpressing cells [2]. While direct component-specific Bcl-2 affinity data for A4 remains unavailable, Antimycin A4 provides a structurally defined starting point for structure-activity relationship studies investigating the dual mechanism of mitochondrial inhibition and anti-apoptotic protein antagonism .

Reactive Oxygen Species (ROS) Generation in Oxidative Stress and Ferroptosis Research

Inhibition of Complex III at the Qi site by Antimycin A4 elevates mitochondrial ROS production, including hydrogen peroxide (H2O2) and superoxide anion (O2−) [1]. This ROS-generating property positions Antimycin A4 as a tool for investigating oxidative stress signaling pathways and redox-sensitive cellular processes. Antimycin A has been recognized as an inducer of mitochondrial ROS linked to the loss of mitochondrial membrane potential, with recent studies implicating such mitochondrial ROS inducers in the regulation of ferroptosis sensitivity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antimycin A4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.